1-(3,5-Dimethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
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Description
1-(3,5-Dimethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C24H25N3O5S and its molecular weight is 467.54. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Cyclization Reactions
Research by Saitoh et al. (2001) discusses the synthesis of tetrahydroisoquinoline and tetrahydro-3H-3-benzazepine derivatives via Pummerer-type cyclization, highlighting the role of boron trifluoride diethyl etherate in enhancing cyclization yields. This process is crucial for generating complex organic molecules, which can be foundational in developing pharmacologically active compounds or materials with unique properties (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).
Molecular Complexation and Ligand Design
Kretschmer, Dittmann, & Beck (2014) synthesized macrocyclic bis(ureas) based on diphenylurea for anion complexation. These compounds show potential as complexing agents towards various anions, demonstrating their utility in creating more selective and effective molecular receptors for applications in separation sciences and analytical chemistry (Kretschmer, Dittmann, & Beck, 2014).
Material Science and Corrosion Inhibition
Mistry, Patel, Patel, & Jauhari (2011) explored the corrosion inhibition performance of triazinyl urea derivatives on mild steel in acidic conditions. Their findings indicate that these compounds can form protective layers on metal surfaces, reducing corrosion. This research opens pathways for developing new corrosion inhibitors that are more environmentally friendly and efficient (Mistry, Patel, Patel, & Jauhari, 2011).
Drug Discovery and Pharmacology
Grunewald, Romero, & Criscione (2005) reported on 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline inhibitors showing potent and selective inhibition of phenylethanolamine N-methyltransferase (PNMT). These compounds have potential therapeutic applications, especially in treating disorders related to catecholamine metabolism (Grunewald, Romero, & Criscione, 2005).
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(3,5-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S/c1-31-20-13-19(14-21(16-20)32-2)26-24(28)25-18-11-10-17-7-6-12-27(23(17)15-18)33(29,30)22-8-4-3-5-9-22/h3-5,8-11,13-16H,6-7,12H2,1-2H3,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOAZQMGNWOUHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.